

Application Notes and Protocols for 1,4-DPCA in Mouse Models

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Compound of Interest

Compound Name: 1,4-DPCA

Cat. No.: B12751491

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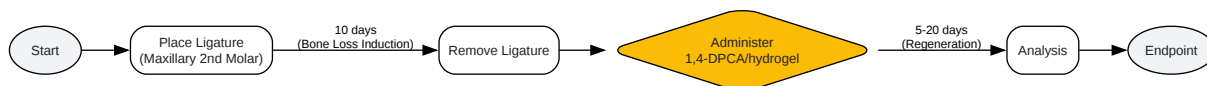
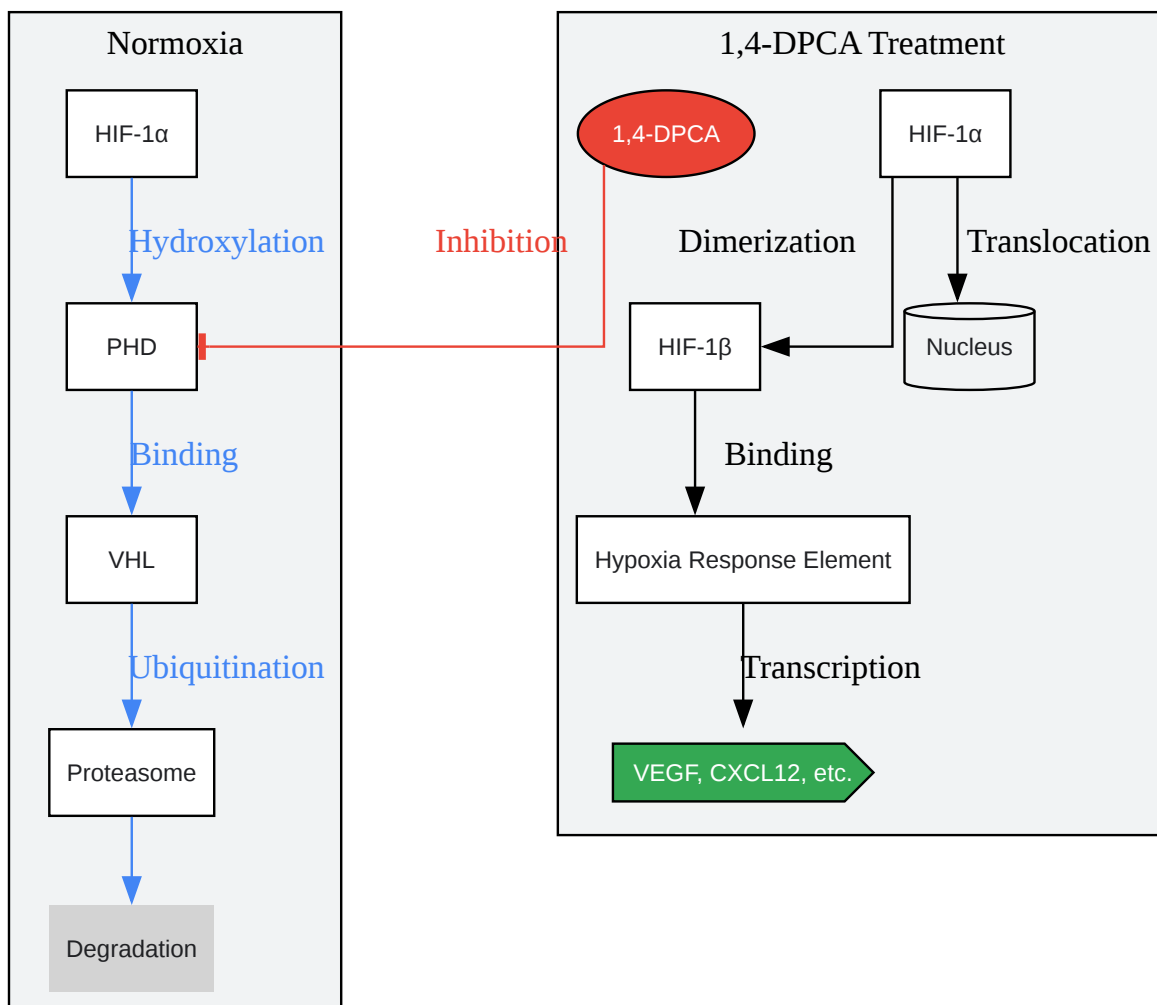
For Researchers, Scientists, and Drug Development Professionals

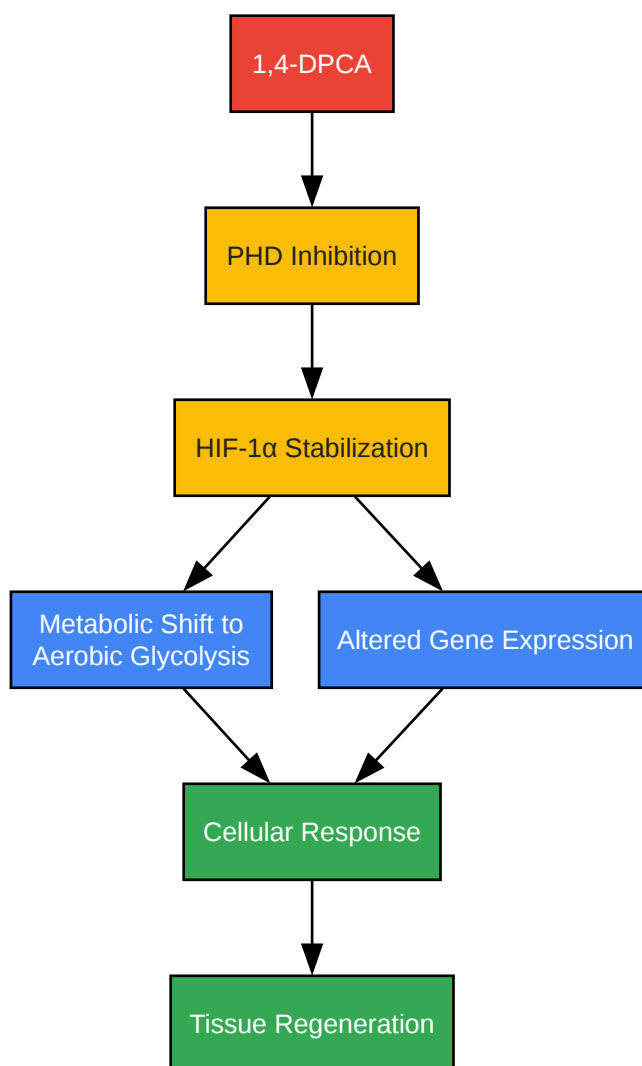
Introduction

1,4-Dihydrophenonethrolin-4-one-3-carboxylic acid (**1,4-DPCA**) is a small molecule inhibitor of prolyl-4-hydroxylase (PHD). By inhibiting PHD, **1,4-DPCA** prevents the degradation of Hypoxia-Inducible Factor-1 α (HIF-1 α), leading to its stabilization and accumulation even under normoxic conditions.[1][2][3] This upregulation of HIF-1 α , a master regulator of cellular responses to low oxygen, has been shown to promote tissue regeneration and modulate inflammatory responses in various mouse models.[1][3][4][5] These application notes provide a comprehensive overview of the use of **1,4-DPCA** in mouse models, including its mechanism of action, detailed experimental protocols, and key quantitative data from preclinical studies.

Mechanism of Action

Under normal oxygen levels, HIF-1 α is hydroxylated by PHDs, which targets it for ubiquitination and subsequent proteasomal degradation.[6] **1,4-DPCA** inhibits the enzymatic activity of PHDs, thereby preventing HIF-1 α hydroxylation.[7] This leads to the stabilization and nuclear translocation of HIF-1 α , where it dimerizes with HIF-1 β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes.[2] Activation of these genes promotes a range of cellular processes, including angiogenesis, cell migration, survival, and a shift towards aerobic glycolysis.[2][4][5] This orchestrated response has been shown to be critical for the pro-regenerative effects of **1,4-DPCA**. [1][4][5]





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